Bienvenue dans la boutique en ligne BenchChem!

SR1078

Nuclear Receptor ROR LXR

Select SR1078 (CAS 1246525-60-9) for your RORα/γ research—a diaryl amide derived from T0901317, engineered to eliminate confounding LXRα/β and FXR activation. This agonist directly binds RORα/RORγ ligand-binding domains, enabling clean mechanistic studies in circadian biology, cancer (p53 stabilization, MYCN-driven neuroblastoma), and hepatic metabolism (G6Pase, FGF21 induction). With proven in vivo PK/PD at 10 mg/kg i.p., it is the definitive tool for reproducible target validation. Avoid experimental artifacts associated with pan-nuclear receptor ligands; procure the only ROR agonist with published clock-restoration tumor suppression data.

Molecular Formula C17H10F9NO2
Molecular Weight 431.25 g/mol
CAS No. 1246525-60-9
Cat. No. B1681099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR1078
CAS1246525-60-9
SynonymsN-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-4-(trifluoromethyl)benzamide
SR 1078
SR-1078
SR1078
Molecular FormulaC17H10F9NO2
Molecular Weight431.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F
InChIInChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28)
InChIKeyDUXWIYXHHGNUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SR1078 (CAS 1246525-60-9): Key Identity and Pharmacological Class for Procurement


SR1078 (CAS 1246525-60-9) is a diaryl amide derivative of T0901317 (T1317) that functions as a selective synthetic agonist of the retinoic acid receptor-related orphan receptors RORα and RORγ [1]. It directly binds the ligand-binding domain of both receptors, increasing their transcriptional activity [1]. Notably, SR1078 exhibits no functional activity at the related liver X receptors (LXRα, LXRβ) or farnesoid X receptor (FXR) [1], a critical selectivity feature that distinguishes it from its progenitor compound T0901317. This makes SR1078 an essential chemical tool for probing RORα/γ-specific biology in vitro and in vivo.

SR1078 (CAS 1246525-60-9): Why RORα/γ Probe Selection Demands Compound-Specific Evidence


ROR-targeting chemical probes span agonists (e.g., SR1078), inverse agonists (e.g., SR1001, SR2211), and analogs with distinct pharmacological fingerprints (e.g., SR0987). Even within the agonist class, functional selectivity varies substantially. SR1078, for instance, acts as an agonist at both RORα and RORγ but is structurally and mechanistically distinct from its progenitor T0901317, which behaves as an inverse agonist at RORs while potently activating LXRs and FXR [1]. Furthermore, SR1078's binding to an allosteric site on RORγt [2] differentiates it from orthosteric ligands. Therefore, assuming functional equivalence among ROR ligands without considering their divergent selectivity profiles, agonist/inverse agonist pharmacology, and in vivo exposure characteristics can lead to irreproducible or misinterpreted experimental outcomes.

SR1078 (CAS 1246525-60-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


SR1078 vs. T0901317 (T1317): Functional Selectivity at RORα/γ vs. LXR/FXR

In a cotransfection assay using Gal4 DBD-NR LBD chimeric receptors in HEK293 cells, SR1078 (10 μM) selectively reduced the constitutive transactivation activity of RORα and RORγ, while exhibiting no effect on LXRα, LXRβ, or FXR activity [1]. This contrasts sharply with its progenitor compound, T0901317 (T1317), which is a potent LXR agonist and ROR inverse agonist [1]. SR1078 was specifically designed from the T1317 scaffold to eliminate LXR/FXR cross-reactivity [1].

Nuclear Receptor ROR LXR FXR Selectivity

SR1078 vs. SR1001 and SR2211: Functional Divergence – Agonist vs. Inverse Agonist Pharmacology

SR1078 functions as a RORα/γ agonist, increasing transcriptional activity [1]. In contrast, SR1001 is a selective RORα/γ inverse agonist (Ki = 172 nM for RORα, 111 nM for RORγ) that suppresses constitutive receptor activity [2]. SR2211 is a selective RORγ inverse agonist (Ki = 105 nM, IC50 = 320 nM) [2]. This fundamental difference in functional pharmacology (agonism vs. inverse agonism) means these compounds cannot be substituted for one another; they produce opposite effects on ROR target gene expression.

Nuclear Receptor ROR Inverse Agonist Functional Selectivity

SR1078 In Vivo Pharmacokinetics: Plasma Exposure Supporting Preclinical Utility

Pharmacokinetic evaluation in mice following a single intraperitoneal (i.p.) injection of SR1078 at 10 mg/kg revealed significant plasma exposure. Plasma concentrations reached 3.6 μM at 1 hour post-dose and remained sustained above 800 nM for at least 8 hours [1]. These levels are sufficient to stimulate endogenous ROR target gene expression in vivo, as evidenced by increased hepatic G6Pase and FGF21 mRNA levels 2 hours post-treatment [1]. While formal oral bioavailability data are not available, the robust i.p. PK profile supports its utility for proof-of-principle in vivo studies.

Pharmacokinetics In Vivo Bioavailability Mouse Model

SR1078 vs. SR0987: Mechanistic Divergence – Allosteric vs. Orthosteric Binding and Potency Differences

SR1078 binds an allosteric pocket within the RORγt ligand-binding domain, as evidenced by its lack of displacement of the orthosteric inverse agonist T0901317 in radioligand binding assays [1]. Its analog SR0987 was developed with ~6-fold improved agonist potency toward RORγt (EC50 ~800 nM in cell-based reporter assays) . However, SR0987's selectivity and functional profile may differ; it also downregulates PD-1 expression via an undefined mechanism . SR1078 remains the more extensively characterized tool for general RORα/γ agonism.

Allosteric Modulator RORγt Potency SAR

SR1078 (CAS 1246525-60-9) Optimal Application Scenarios Based on Quantitative Evidence


Circadian Rhythm and Cancer Metabolism Studies: Restoring BMAL1 Oscillation in Neuroblastoma

SR1078 (10 mg/kg i.p.) restores BMAL1 expression and oscillation in MYCN-amplified neuroblastoma models, blocking MYCN-mediated tumor growth and sensitizing tumors to conventional chemotherapy [1]. This application leverages SR1078's unique ability to activate RORα, a key positive regulator of the circadian clock, which is suppressed in MYCN-driven cancers. No other ROR ligand has demonstrated this specific tumor-suppressive clock-restoration phenotype in neuroblastoma.

In Vivo Target Engagement Studies: Hepatic ROR Target Gene Induction

Following a 10 mg/kg i.p. dose in mice, SR1078 achieves plasma concentrations of 3.6 μM at 1 hour, which is sufficient to significantly induce hepatic expression of the ROR target genes G6Pase and FGF21 within 2 hours [1]. This validated in vivo PK/PD relationship makes SR1078 the tool of choice for researchers seeking to modulate RORα/γ activity in liver and metabolic tissues.

p53 Stabilization and Apoptosis Studies in Hepatocellular Carcinoma Cells

At 5 μM, SR1078 stabilizes p53 and induces apoptosis in HepG2 hepatocellular carcinoma cells [1]. This effect is RORα/γ-dependent and provides a defined, reproducible cellular model for studying the intersection of nuclear receptor signaling and tumor suppression. The availability of detailed in vitro protocols from the primary literature enhances experimental reproducibility.

Selective RORα/γ Pathway Activation Without LXR/FXR Cross-Reactivity

In cotransfection assays, SR1078 (10 μM) selectively modulates RORα and RORγ transactivation while having no effect on LXRα, LXRβ, or FXR [1]. This makes SR1078 the superior choice for experiments where even minimal LXR or FXR activation would confound interpretation—such as in studies of lipid metabolism, inflammation, or nuclear receptor crosstalk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR1078

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.